molecular formula C9H11NO3 B1456782 (1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol CAS No. 1344931-13-0

(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol

Cat. No. B1456782
M. Wt: 181.19 g/mol
InChI Key: AFEJLWMIIDXXMN-ZETCQYMHSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and redox potential).


Scientific Research Applications

Synthesis of Heterocyclic Compounds

Studies demonstrate the synthesis and characterization of compounds related to “(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol,” exploring their chemical reactivity and potential in forming heterocyclic structures. For example, Abdel-Wahab et al. (2023) and Kariuki et al. (2022) detail the synthesis of triazolyl and oxime derivatives through reactions involving nitrophenyl-ethanone compounds, which are structurally related to the target compound (Abdel-Wahab et al., 2023); (Kariuki et al., 2022).

Crystal Structure and Solvent Interactions

Research into the crystal structure of related compounds provides insights into the interaction with solvents and potential applications in material science. Kochetov and Kuz’mina (2007) investigated the crystal structure of a molecular complex related to the target compound, elucidating hydrogen bond formations that influence the material's properties (Kochetov & Kuz’mina, 2007).

Reactivity and Potential Applications

Studies on the reactivity of related nitrophenyl compounds have led to the development of new synthesis methods and elucidation of reaction mechanisms that could be applicable to “(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol.” For instance, Palchikov (2015) explored heterocyclization reactions of amino derivatives, offering pathways that might be relevant for synthesizing derivatives of the target compound with potential applications in pharmaceuticals and materials science (Palchikov, 2015).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

(1S)-1-(4-methyl-3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEJLWMIIDXXMN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4-methyl-3-nitrophenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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